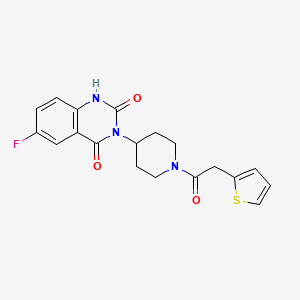

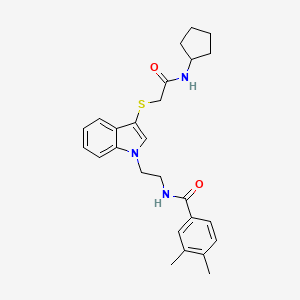

![molecular formula C19H20N4O5 B2798742 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902920-95-0](/img/structure/B2798742.png)

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an acetamide group, a pyrido[2,3-d]pyrimidin-1(2H)-one group, and a 3,4-dimethoxyphenyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide group and the pyrido[2,3-d]pyrimidin-1(2H)-one group suggests that the compound could have interesting structural features .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The pyrido[2,3-d]pyrimidin-1(2H)-one group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamide group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Antitumor Activities

Research has focused on synthesizing various derivatives of dihydropyrido[2,3-d]pyrimidin-1(2H)-yl acetamide compounds and evaluating their antitumor activities. For example, studies have synthesized compounds with modifications at the dihydropyrido[2,3-d]pyrimidin-1(2H)-yl moiety, demonstrating selective antitumor activities against different cancer cell lines. These compounds show potential as antitumor agents due to their selective inhibitory effects on tumor growth, highlighting their significance in the development of new cancer therapies (Xiong Jing, 2011).

Synthesis and Antimicrobial Activity

Another area of research involves the synthesis of dihydropyrido[2,3-d]pyrimidin-4-ones and their evaluation for antimicrobial properties. These studies aim to develop new antimicrobial agents by exploiting the unique chemical framework of these compounds. The synthesized pyridothienopyrimidinones have shown promising antistaphylococcal activity, indicating their potential use in treating bacterial infections (E. Kostenko et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The compound and its derivatives have been investigated for their ability to inhibit specific enzymes, presenting a therapeutic application in treating various diseases. For instance, derivatives have shown significant inhibitory activity against human immunodeficiency virus-1 (HIV-1) protease, suggesting their potential in the development of novel antiviral agents. The modifications in the pyrimidine base have enhanced the potency against resistant HIV-1 variants, offering a promising avenue for further research in antiviral drug development (Mei Zhu et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5/c1-27-14-6-5-12(10-15(14)28-2)7-9-22-18(25)13-4-3-8-21-17(13)23(19(22)26)11-16(20)24/h3-6,8,10H,7,9,11H2,1-2H3,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFOBSBSOUVKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

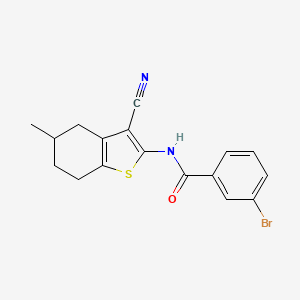

![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)

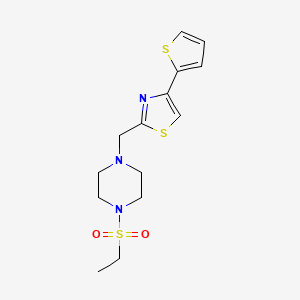

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)

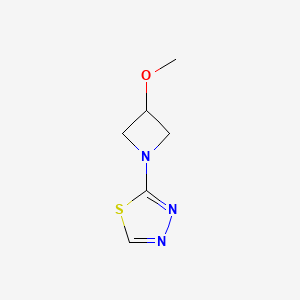

![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)

![2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2798680.png)